![molecular formula C18H15N3O2 B4853687 N-1-naphthyl-N'-(2-pyridinylmethyl)ethanediamide](/img/structure/B4853687.png)
N-1-naphthyl-N'-(2-pyridinylmethyl)ethanediamide
Overview
Description
N-1-naphthyl-N'-(2-pyridinylmethyl)ethanediamide, commonly referred to as NPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
NPE has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, NPE has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for developing new anticancer drugs. In biochemistry, NPE has been used as a tool to study the mechanisms of protein-ligand interactions, due to its ability to bind to proteins and modulate their activity. In materials science, NPE has been used to synthesize novel materials, such as metal-organic frameworks, with potential applications in gas storage and separation.
Mechanism of Action
The mechanism of action of NPE is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. NPE has been shown to bind to the active site of certain enzymes, such as topoisomerase II, and prevent them from functioning properly. This results in the accumulation of DNA damage and ultimately leads to cell death.
Biochemical and Physiological Effects
NPE has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell migration and invasion, and modulation of the immune system. In cancer cells, NPE has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial function. In addition, NPE has been shown to inhibit the migration and invasion of cancer cells by modulating the activity of various signaling pathways. Finally, NPE has been shown to modulate the immune system by increasing the production of cytokines and chemokines, which play a critical role in the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NPE in lab experiments is its high potency and selectivity towards certain enzymes and proteins. This makes it a valuable tool for studying the mechanisms of various biological processes. In addition, the synthesis method for NPE is relatively simple and cost-effective, making it accessible to researchers with limited resources. However, one of the limitations of using NPE is its potential toxicity, as it has been shown to induce cell death in both cancerous and non-cancerous cells. Therefore, careful consideration must be given to the dosage and duration of exposure when using NPE in lab experiments.
Future Directions
There are several future directions for research on NPE, including the development of new anticancer drugs based on its structure, the exploration of its potential applications in materials science, and the investigation of its effects on the immune system. In addition, further studies are needed to fully understand the mechanism of action of NPE and its potential side effects, in order to optimize its use in lab experiments and clinical applications.
Conclusion
In conclusion, N-1-naphthyl-N'-(2-pyridinylmethyl)ethanediamide is a chemical compound with significant potential for scientific research in various fields. Its synthesis method is cost-effective and efficient, and it exhibits potent antitumor activity and the ability to modulate various biological processes. However, its potential toxicity and side effects must be carefully considered when using it in lab experiments. Further research is needed to fully understand the mechanism of action of NPE and its potential applications in various fields.
properties
IUPAC Name |
N'-naphthalen-1-yl-N-(pyridin-2-ylmethyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(20-12-14-8-3-4-11-19-14)18(23)21-16-10-5-7-13-6-1-2-9-15(13)16/h1-11H,12H2,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIKZJCXLKYYPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24802406 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-naphthalen-1-yl-N-(pyridin-2-ylmethyl)oxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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